molecular formula C17H18FN3O4 B3026895 N-Desmethyl ofloxacin, (R)- CAS No. 117707-39-8

N-Desmethyl ofloxacin, (R)-

Cat. No. B3026895
M. Wt: 347.34 g/mol
InChI Key: WKRSSAPQZDHYRV-SECBINFHSA-N
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Description

N-Desmethyl ofloxacin, also known as Ofloxacin Impurity E or Ofloxacin USP Related Compound A, is one of the active metabolites of ofloxacin . Ofloxacin is a drug prescribed for treating bacterial infections that are effective against both Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

N-Desmethyl ofloxacin has a molecular formula of C17H18FN3O4 and a molecular weight of 347.34 . It is an analytical standard with a quality level of 100 and an assay of ≥96.5% (HPLC). Its melting point is between 256-262 °C .

Scientific Research Applications

Antibacterial Activity and Mechanism

Ofloxacin is noted for its effectiveness against both gram-positive and gram-negative bacteria, including chlamydiae, mycoplasmas, and certain mycobacteria. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, leading to bacterial cell death. This mechanism is likely shared by N-Desmethyl ofloxacin (R)-, contributing to its potential antibacterial applications (Sanders, 1992).

Pharmacokinetic Enhancements

Fluoroquinolones, including ofloxacin and its derivatives, are known for their excellent tissue penetration. This property is beneficial for treating infections in various body tissues and fluids, making N-Desmethyl ofloxacin (R)- a candidate for treating respiratory, urinary tract, and skin infections. Studies have shown high concentrations of ofloxacin in sputum, bronchial aspirates, and lung tissues, suggesting similar distribution characteristics for N-Desmethyl ofloxacin (R)- (Perea, 1990).

Potential for Otic Solutions

Ofloxacin has been formulated into otic solutions effective against ear infections. Given the similar antibacterial spectrum, N-Desmethyl ofloxacin (R)- could potentially be used in similar formulations to treat otitis media and externa with high efficacy and low systemic absorption, minimizing adverse effects (Simpson & Markham, 1999).

Role in Multidrug Resistance

The emergence of resistance to antibiotics is a global concern. Fluoroquinolones, including ofloxacin and possibly N-Desmethyl ofloxacin (R)-, have been studied for their roles in combatting multidrug-resistant organisms. Their broad-spectrum activity and unique mechanism of action make them valuable in treating infections caused by resistant bacteria, though judicious use is necessary to prevent the development of resistance (Sanders, 1992).

properties

IUPAC Name

(2R)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSSAPQZDHYRV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl ofloxacin, (R)-

CAS RN

117707-39-8
Record name N-Desmethyl ofloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL OFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H975X8HWTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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